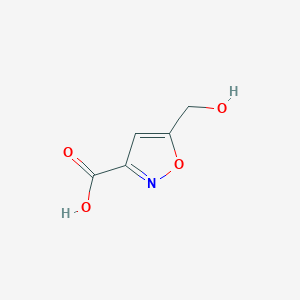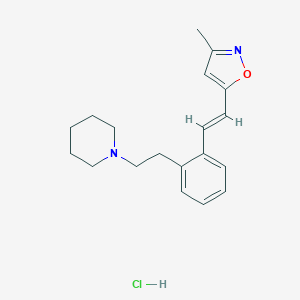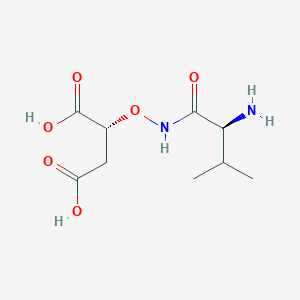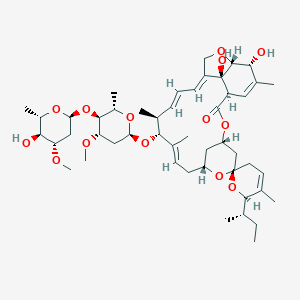
5-(Hydroxymethyl)isoxazole-3-carboxylic acid
Overview
Description
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound containing an isoxazole ring. Isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . These reactions typically require mild conditions and can be catalyzed by various agents, including gold catalysts .
Industrial Production Methods: Industrial production of this compound often involves catalyst-free and microwave-assisted one-pot methods. For instance, α-acetylenic γ-hydroxyaldehydes can react with hydroxylamine under microwave irradiation to yield the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydroxylamine, nitrile oxides, and alkynes. Conditions for these reactions are generally mild, often requiring room temperature or slight heating .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles, especially carboxylic acids, can lead to the formation of various substituted isoxazoles .
Scientific Research Applications
5-(Hydroxymethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . In biology and medicine, it is involved in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it is used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The isoxazole ring’s unique structure allows it to participate in diverse chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(Hydroxymethyl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as 5-methylisoxazole-3-carboxylic acid and 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid .
Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxymethyl group at the 5-position, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific reactions and form unique products that are not easily achievable with other isoxazole derivatives .
Properties
IUPAC Name |
5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMFJMDJPVEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429015 | |
| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-56-6 | |
| Record name | 5-(Hydroxymethyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)










